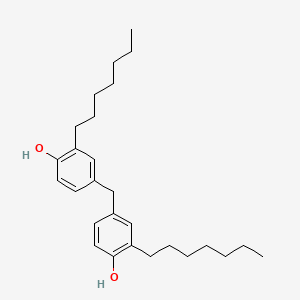
4,4'-Methylenebis(2-heptylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Methylenebis(2-heptylphenol) is an organic compound characterized by the presence of two phenolic groups connected by a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Methylenebis(2-heptylphenol) typically involves the condensation of heptylphenol with formaldehyde. The reaction is carried out under acidic or basic conditions to facilitate the formation of the methylene bridge between the two phenolic groups. The reaction conditions, such as temperature and pH, are carefully controlled to optimize the yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Methylenebis(2-heptylphenol) may involve continuous flow reactors to ensure consistent quality and high throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4,4’-Methylenebis(2-heptylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under specific conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives .
科学研究应用
4,4’-Methylenebis(2-heptylphenol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity
作用机制
The mechanism of action of 4,4’-Methylenebis(2-heptylphenol) involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with specific receptors and proteins
相似化合物的比较
4,4’-Methylenebis(2-methylphenol): Similar structure but with methyl groups instead of heptyl groups.
4,4’-Methylenebis(2-methoxyphenol): Contains methoxy groups instead of heptyl groups.
Bisphenol A: Another compound with two phenolic groups connected by a methylene bridge, but with different substituents.
Uniqueness: 4,4’-Methylenebis(2-heptylphenol) is unique due to its heptyl substituents, which impart distinct chemical and physical properties compared to its analogs. These properties make it suitable for specific applications in various fields .
属性
CAS 编号 |
88448-62-8 |
|---|---|
分子式 |
C27H40O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
2-heptyl-4-[(3-heptyl-4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C27H40O2/c1-3-5-7-9-11-13-24-20-22(15-17-26(24)28)19-23-16-18-27(29)25(21-23)14-12-10-8-6-4-2/h15-18,20-21,28-29H,3-14,19H2,1-2H3 |
InChI 键 |
VMSJVSHAXGGFMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC1=C(C=CC(=C1)CC2=CC(=C(C=C2)O)CCCCCCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


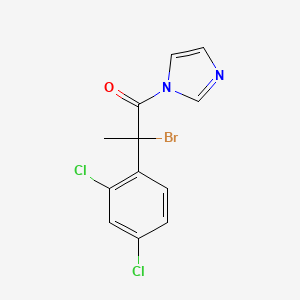

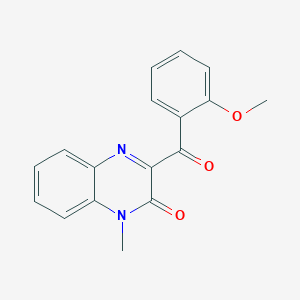
![Bicyclo[2.2.2]oct-2-ene-1-carbaldehyde](/img/structure/B14376557.png)
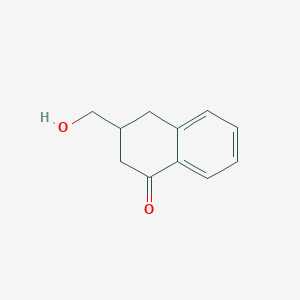
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
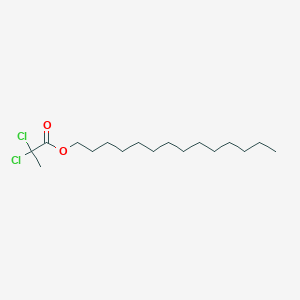
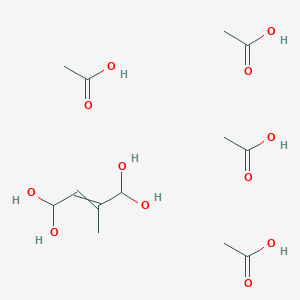
![Dibutyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14376591.png)
![Benzo[h]quinoline, 2-(1,1-dimethylethyl)-5,6-dihydro-4,9-diphenyl-](/img/structure/B14376598.png)
![[2-Methyl-1-(3-oxobut-1-en-1-yl)-1H-indol-3-yl]acetonitrile](/img/structure/B14376608.png)
![2-[(Diphenylmethylidene)amino]-5-oxopentanenitrile](/img/structure/B14376613.png)


